![molecular formula C23H16Cl2N2O2S B12122434 2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl 2-chlorobenzoate](/img/structure/B12122434.png)
2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl 2-chlorobenzoate
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Overview
Description
2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl 2-chlorobenzoate is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This particular compound features a quinazoline core substituted with a chloro and phenyl group, linked via a sulfanyl bridge to an ethyl 2-chlorobenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl 2-chlorobenzoate typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of 2-aminobenzonitrile with benzaldehyde derivatives in the presence of a suitable catalyst.
Thioether Formation: The sulfanyl linkage is formed by reacting the quinazoline derivative with an appropriate thiol, such as ethanethiol, under basic conditions.
Esterification: Finally, the ethyl 2-chlorobenzoate moiety is introduced through esterification, typically using 2-chlorobenzoic acid and ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity :
Research indicates that compounds containing quinazoline derivatives exhibit significant anticancer properties. For instance, the structure of 2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl 2-chlorobenzoate suggests potential interactions with cancer cell lines. Studies have shown that quinazoline derivatives can inhibit the growth of various cancer cells by inducing apoptosis and inhibiting cell proliferation .
Inhibitory Effects on Enzymes :
Quinazoline-based compounds, including this one, have been evaluated for their activity as acetylcholinesterase inhibitors. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where the inhibition of acetylcholinesterase can help increase acetylcholine levels in the brain, potentially improving cognitive function .
Biological Research Applications
Biological Activity Spectrum :
The compound's sulfanyl group may enhance its biological activity by facilitating interactions with biological targets. Studies have demonstrated that similar compounds can exhibit antibacterial and antifungal properties, making them candidates for further exploration in pharmacology .
Material Science Applications
Synthesis of Functional Materials :
The synthesis of this compound can serve as an intermediate in the production of novel materials with specific electronic or photonic properties. The incorporation of quinazoline frameworks into polymers has been studied for their potential use in optoelectronic devices .
Case Studies
-
Anticancer Agent Evaluation :
A study focused on synthesizing and evaluating a series of quinazoline derivatives found that compounds with similar structures to this compound showed promising results against various cancer cell lines. The IC50 values indicated effective inhibition at low concentrations, suggesting that modifications to the quinazoline core can enhance anticancer activity . -
Neuroprotective Studies :
Another research project investigated the neuroprotective effects of quinazoline derivatives on neuronal cells exposed to oxidative stress. The findings indicated that these compounds could significantly reduce cell death and improve cell viability, highlighting their potential as therapeutic agents for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl 2-chlorobenzoate likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazoline core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways involved would depend on the specific enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazoline-based drug that inhibits EGFR and is used in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in the treatment of breast cancer.
Uniqueness
2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl 2-chlorobenzoate is unique due to its specific substitution pattern and the presence of both a sulfanyl and ester group. This combination of functional groups can impart distinct chemical and biological properties, potentially offering advantages in terms of selectivity and potency compared to other quinazoline derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl 2-chlorobenzoate is a derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of 6-chloro-4-phenylquinazoline derivatives with appropriate thiol and chloroacetate reagents. The structure features a quinazoline ring, which is crucial for its biological properties.
Key Structural Features:
- Quinazoline Core : Known for its role in various pharmacological activities.
- Sulfanyl Group : Enhances the compound's reactivity and potential biological interactions.
- Chloro Substituents : May influence the compound’s solubility and interaction with biological targets.
Antitumor Activity
Several studies have highlighted the antitumor potential of quinazoline derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HCT116 (Colorectal) | 1.184 | |
Compound B | HepG2 (Liver) | <50 | |
Compound C | A549 (Lung) | 3.403 |
These findings suggest that modifications to the quinazoline structure can enhance its efficacy against specific cancer types.
The mechanisms by which quinazoline derivatives exert their antitumor effects often involve:
- Inhibition of Tyrosine Kinases : Many quinazolines act as inhibitors of key signaling pathways in cancer cells, such as VEGFR and c-Met.
- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : Some studies indicate that these compounds can halt the cell cycle, particularly in the G0/G1 phase, thereby preventing proliferation.
Antimicrobial Activity
In addition to antitumor properties, quinazoline derivatives also exhibit antimicrobial activity. Research indicates that certain compounds within this class are effective against both Gram-positive and Gram-negative bacteria.
Compound | Microorganism | Inhibition Zone (mm) | MIC (mg/mL) | Reference |
---|---|---|---|---|
Compound D | Staphylococcus aureus | 12 | 70 | |
Compound E | Escherichia coli | 15 | 65 | |
Compound F | Candida albicans | 11 | 80 |
These results underscore the potential for developing new antimicrobial agents based on quinazoline scaffolds.
Case Studies
- Antitumor Efficacy in Animal Models :
- Synergistic Effects with Other Drugs :
Properties
Molecular Formula |
C23H16Cl2N2O2S |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
2-(6-chloro-4-phenylquinazolin-2-yl)sulfanylethyl 2-chlorobenzoate |
InChI |
InChI=1S/C23H16Cl2N2O2S/c24-16-10-11-20-18(14-16)21(15-6-2-1-3-7-15)27-23(26-20)30-13-12-29-22(28)17-8-4-5-9-19(17)25/h1-11,14H,12-13H2 |
InChI Key |
SUMSCJZGQXCHBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)SCCOC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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